Methyl 2-(dimethylaminomethylidene)-3-oxohexanoate
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Overview
Description
Methyl 2-(dimethylaminomethylidene)-3-oxohexanoate is an organic compound with a complex structure that includes a dimethylaminomethylidene group and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(dimethylaminomethylidene)-3-oxohexanoate typically involves the reaction of a suitable ester with a dimethylaminomethylidene precursor. One common method involves the use of dimethylformamide dimethyl acetal (DMF-DMA) as a catalyst. The reaction conditions often require a controlled temperature and the presence of a base to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(dimethylaminomethylidene)-3-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The dimethylaminomethylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can react with the dimethylaminomethylidene group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-(dimethylaminomethylidene)-3-oxohexanoate has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies focusing on its bioactivity and therapeutic potential.
Mechanism of Action
The mechanism by which Methyl 2-(dimethylaminomethylidene)-3-oxohexanoate exerts its effects involves its interaction with specific molecular targets. The dimethylaminomethylidene group can act as an electrophile, facilitating reactions with nucleophiles. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
Similar Compounds
Methylaminoquinolines: These compounds share the dimethylamino group and exhibit similar reactivity patterns.
Dimethylaminomethylidene derivatives: These include various enamine systems that also feature the dimethylaminomethylidene group.
Uniqueness
Methyl 2-(dimethylaminomethylidene)-3-oxohexanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C10H17NO3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
methyl 2-(dimethylaminomethylidene)-3-oxohexanoate |
InChI |
InChI=1S/C10H17NO3/c1-5-6-9(12)8(7-11(2)3)10(13)14-4/h7H,5-6H2,1-4H3 |
InChI Key |
WKKHRVZSLMGLHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(=CN(C)C)C(=O)OC |
Origin of Product |
United States |
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